molecular formula C8H7NO2 B1293924 4-Hydroxy-3-methoxybenzonitrile CAS No. 4421-08-3

4-Hydroxy-3-methoxybenzonitrile

Cat. No. B1293924
CAS RN: 4421-08-3
M. Wt: 149.15 g/mol
InChI Key: QJRWLNLUIAJTAD-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxybenzonitrile is a chemical compound that has been used in the synthesis of 1,5-bis(4-cyano-2-methoxyphenoxy)-3-oxapentane . It is also known to yield 4-hydroxy-3-methoxybenzamide upon treatment with sodium perborate .


Synthesis Analysis

The synthesis of 4-Hydroxy-3-methoxybenzonitrile can be carried out from vanillin through two steps of reaction. The first step involves the reduction of vanillin to vanillyl alcohol using NaBH4. The second step involves halogenation followed by nitrilization of the product with PBr3 and KCN. The yields of synthesis were 83% of white crystal of vanillyl alcohol and 36% of yellow crystal of 4-hydroxy-3-methoxybenzonitrile .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-3-methoxybenzonitrile is C8H7NO2. It has an average mass of 149.147 Da and a monoisotopic mass of 149.047684 Da .


Chemical Reactions Analysis

4-Hydroxy-3-methoxybenzonitrile on treatment with sodium perborate yields 4-hydroxy-3-methoxybenzamide . It has also been used in the synthesis of 1,5-bis(4-cyano-2-methoxyphenoxy)-3-oxapentane .


Physical And Chemical Properties Analysis

4-Hydroxy-3-methoxybenzonitrile is a solid substance with a melting point of 85-87 °C (lit.) . Its density is estimated to be 1.2517 and its refractive index is estimated to be 1.5320 .

Scientific Research Applications

Synthesis of 4-Hydroxy-3-methoxybenzamide

4-Hydroxy-3-methoxybenzonitrile can be treated with sodium perborate to yield 4-hydroxy-3-methoxybenzamide . This compound could have potential applications in the pharmaceutical industry, as benzamide derivatives are known to possess various biological activities.

Synthesis of 1,5-bis(4-cyano-2-methoxyphenoxy)-3-oxapentane

4-Hydroxy-3-methoxybenzonitrile has been used in the synthesis of 1,5-bis(4-cyano-2-methoxyphenoxy)-3-oxapentane . This compound could be used in the development of new materials or chemical processes.

Organic Pigments

3-Methoxybenzonitrile, a compound similar to 4-Hydroxy-3-methoxybenzonitrile, has been used in the synthesis of new organic pigments . These pigments could be used in various industries such as textiles, plastics, and coatings.

Solid-State Dye Lasers

The organic pigments synthesized using 3-Methoxybenzonitrile were evaluated as the active medium of the solid-state dye laser . This suggests that 4-Hydroxy-3-methoxybenzonitrile could potentially be used in similar applications in the field of laser technology.

Safety And Hazards

4-Hydroxy-3-methoxybenzonitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

properties

IUPAC Name

4-hydroxy-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRWLNLUIAJTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196070
Record name 4-Hydroxy-3-methoxybenzonitrile
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Hydroxy-3-methoxybenzonitrile

CAS RN

4421-08-3
Record name 4-Hydroxy-3-methoxybenzonitrile
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Record name 4-Hydroxy-3-methoxybenzonitrile
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Record name 4-Hydroxy-3-methoxybenzonitrile
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Record name 4-Hydroxy-3-methoxybenzonitrile
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Synthesis routes and methods

Procedure details

To a 3-necked 500 mL round bottom flask equipped with a mechanical stirrer and a condenser, 3-methoxy-4-hydroxy benzoaldehyde (50.2 g, 0.33 mole), hydroxylamine hydrochloride (25.5 g, 0.37 mole), and N,N′-dimethylformamide (40 mL) were successively added at 25° C., followed by heating in an oil bath at 140° C. for 1 hour. The reaction mixture was allowed to cool to 85° C., and water (250 mL) was added to yield 3-methoxy-4-hydroxybenzonitrile. The reaction mixture was further cooled to 10° C. for a complete precipitation, and the resulting solid was then isolated by filtration and dried under reduced pressure to yield a product as an off-white solid with a yield of 95% and a purity of higher than 99% as indicated by HPLC analysis.
Quantity
50.2 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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